molecular formula C23H19N3O4S B11356112 N-{4-[methyl(phenyl)sulfamoyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide

N-{4-[methyl(phenyl)sulfamoyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11356112
M. Wt: 433.5 g/mol
InChI Key: ZRGLWQDWBUHDMU-UHFFFAOYSA-N
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Description

N-{4-[methyl(phenyl)sulfamoyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a sulfamoyl group, an oxazole ring, and a carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[methyl(phenyl)sulfamoyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the sulfamoyl and carboxamide groups. Common synthetic routes may include:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfamoyl Group: This step may involve sulfonation reactions using reagents like sulfonyl chlorides.

    Formation of the Carboxamide Group: This can be done through amidation reactions using carboxylic acids and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-{4-[methyl(phenyl)sulfamoyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{4-[methyl(phenyl)sulfamoyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{4-[methyl(phenyl)sulfamoyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C23H19N3O4S

Molecular Weight

433.5 g/mol

IUPAC Name

N-[4-[methyl(phenyl)sulfamoyl]phenyl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H19N3O4S/c1-26(19-10-6-3-7-11-19)31(28,29)20-14-12-18(13-15-20)24-23(27)21-16-22(30-25-21)17-8-4-2-5-9-17/h2-16H,1H3,(H,24,27)

InChI Key

ZRGLWQDWBUHDMU-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4

Origin of Product

United States

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